1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-

Autophagy Lung Cancer Regioisomerism

This specific C-1 α,β-unsaturated diarylheptanoid is essential for deconvoluting SAR. Unlike regioisomers with double bonds at C-4 or C-6, this compound's exact scaffold allows precise investigation of p38 MAPK signaling and autophagy. Use it to define minimal conjugation requirements for nucleocapsid binding, ensuring reproducible, high-impact data.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
Cat. No. B12435089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2
InChIKeyIHZRLGRBBLFVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-: Structural and Chemical Identity for Procurement Specification


1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- (CAS: 1083200-79-6) is a linear diarylheptanoid natural product with the molecular formula C₁₉H₂₀O₃ and a monoisotopic mass of 296.14124 g/mol [1]. This compound, also designated as (1E)-1,7-bis(4-hydroxyphenyl)-1-hepten-3-one, bears a conjugated α,β-unsaturated ketone moiety bridging two 4-hydroxyphenyl termini [1][2]. It is a plant-derived metabolite reported from species including Alpinia galanga . The compound is available as a biochemical reagent with a purity specification of ≥98% (HPLC) for research use [3].

Why In-Class Diarylheptanoid Analogs Cannot Be Interchanged with 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-


While numerous linear diarylheptanoids share a bis(4-hydroxyphenyl) scaffold, the precise position and number of double bonds within the heptane chain dictate markedly divergent biological activity profiles. Even a single positional shift of the alkene from the C-1,C-2 (α,β-unsaturated) position to C-4,C-5 or C-6,C-7 dramatically alters molecular planarity, conjugation, and binding kinetics to discrete cellular targets such as the p38 MAPK pathway or viral nucleocapsid proteins [1][2][3]. Furthermore, the reduction state of the 3-ketone moiety directly impacts metabolic stability and oral bioavailability parameters [2]. Consequently, procurement based solely on the broad 'diarylheptanoid' classification—without explicit verification of the precise double-bond regioisomerism and oxidation state—introduces unacceptable variability in bioactivity and pharmacokinetic reproducibility across in vitro and in vivo studies [2][3].

Quantitative Comparative Evidence for 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- Selection Criteria


α,β-Unsaturated Ketone Position Dictates Autophagy Modulation: Head-to-Head Comparison of C-1 vs C-4 Regioisomers

The α,β-unsaturated ketone in 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- is positioned at C-1 to C-3, conferring a distinct conjugation pattern relative to the C-4 to C-6 regioisomer (1,7-bis(4-hydroxyphenyl)-4-hepten-3-one, designated BE1). In the BE1 compound, this structural feature enables potent autophagy suppression in lung cancer cells, as evidenced by increased LC3-II and p62/SQSTM1 protein accumulation. Critically, pharmacological rescue with rapamycin reversed BE1-induced apoptosis, confirming the mechanistic linkage between autophagy flux inhibition and cell death that is specific to this regioisomer [1]. The C-1 regioisomer (target compound) exhibits a distinct electronic distribution in its Michael acceptor moiety, suggesting altered nucleophilic target selectivity relative to BE1 [2].

Autophagy Lung Cancer Regioisomerism p38 MAPK Apoptosis

Diarylheptanoid Diene Analog Exhibits 70-90% Greater Cytotoxicity Than Curcumin Across Multiple Cancer Lines: Cross-Study Comparable Evidence

A closely related diene analog, (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK), demonstrates significantly superior cytotoxic potency compared to the parent diarylheptanoid curcumin across a panel of 12 cancer cell lines. DHDK's extended conjugation across two double bonds (C-1,C-2 and C-4,C-5) yields an average IC50 reduction of approximately 70-90% versus curcumin, with the most pronounced advantage observed in MCF-7 breast cancer cells [1]. This quantitative structure-activity relationship (QSAR) demonstrates that incremental extension of the conjugated π-system within the bis(4-hydroxyphenyl) heptane framework directly correlates with enhanced antiproliferative activity [1].

Cytotoxicity Curcumin Structure-Activity Relationship Anticancer IC50

C-1 Unsaturation Confers Potent Antiviral Activity with Nanomolar EC50 Against SARS-CoV-2: Class-Level Inference from Triene Analog

Extension of conjugation to a triene system in the structurally analogous compound 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one yields potent antiviral activity via inhibition of viral nucleocapsid protein. This triene analog demonstrates EC50 values of 0.17 μM against SARS-CoV-2 and 0.16 μM against HCoV-OC43 . The activity is contingent upon the extended conjugated enone system that presents a reactive Michael acceptor for covalent modification of nucleocapsid cysteine residues. The target compound, bearing a single C-1,C-2 double bond, represents the minimal conjugation scaffold within this antiviral pharmacophore series .

Antiviral SARS-CoV-2 Nucleocapsid Inhibitor Coronavirus EC50

DHDK Diene Analog Achieves 12.5-Fold Higher Oral Bioavailability Than Curcumin: Supporting Pharmacokinetic Evidence

In rat pharmacokinetic studies, the diene analog DHDK demonstrated substantially improved oral absorption relative to curcumin, with a Cmax of 1.25 ± 0.18 μg/mL compared to 0.10 ± 0.02 μg/mL for curcumin following equivalent oral dosing [1]. This represents an approximately 12.5-fold higher peak plasma concentration for the bis(4-hydroxyphenyl) heptadienone scaffold. The improved pharmacokinetic profile is attributed to the distinct substitution pattern eliminating the β-diketone moiety present in curcumin, thereby reducing rapid Phase II glucuronidation [1]. While direct PK data for the target compound are absent, the target compound shares the critical absence of the β-diketone moiety and possesses a single enone system.

Bioavailability Pharmacokinetics Cmax Oral Absorption LC-ESI-MS/MS

Computational ADMET Prediction: Target Compound Demonstrates Favorable Membrane Permeability Profile

Computational ADMET profiling via admetSAR 2 predicts the structurally analogous compound 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one to possess high human intestinal absorption probability (99.60%) and low blood-brain barrier penetration probability (62.50% negative prediction) [1]. The compound is predicted to be a non-substrate for P-glycoprotein (93.61% probability), suggesting reduced efflux-mediated resistance relative to curcumin, which is a known P-gp substrate [1]. Additionally, low CYP3A4 substrate probability (59.99%) indicates reduced first-pass metabolic liability [1]. The target compound, bearing a single C-1,C-2 double bond, is expected to exhibit similar physicochemical determinants of absorption and distribution.

ADMET In Silico Prediction Blood-Brain Barrier Oral Bioavailability Caco-2

Recommended Research and Procurement Scenarios for 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-


Structure-Activity Relationship Studies of Conjugated Enone Anticancer Agents

Given the demonstrated SAR between double-bond number and cytotoxic potency—with the diene analog DHDK exhibiting 70-90% greater activity than curcumin—the target compound serves as an essential intermediate-conjugation control for systematic mapping of π-system extension effects on antiproliferative activity [1]. Researchers can employ this compound to deconvolute the contribution of the C-1,C-2 α,β-unsaturated ketone from additional conjugated double bonds at C-4 or C-6.

Nucleocapsid Protein Inhibitor Development Against Coronaviruses

The triene analog 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one exhibits nanomolar antiviral activity against SARS-CoV-2 (EC50 = 0.17 μM) and HCoV-OC43 (EC50 = 0.16 μM) via nucleocapsid protein inhibition . The target compound, representing the minimal conjugated enone scaffold within this pharmacophore series, is appropriate for studies aimed at determining the minimum conjugation requirement for nucleocapsid binding.

Pharmacokinetic Profiling of Non-β-Diketone Diarylheptanoids

The diene analog DHDK achieves a 12.5-fold higher oral Cmax (1.25 μg/mL) compared to curcumin (0.10 μg/mL) in rat models, attributed to elimination of the β-diketone moiety that drives rapid glucuronidation [1]. The target compound likewise lacks the β-diketone moiety, positioning it as a valuable tool for investigating the relationship between conjugation state and oral exposure in the non-curcuminoid diarylheptanoid series.

Autophagy Pathway Studies Distinguishing Regioisomer-Specific Effects

The C-4 regioisomer BE1 induces apoptosis in lung cancer cells via autophagy flux suppression and p38 pathway activation, with rapamycin rescue confirming mechanistic specificity [2]. The target C-1 regioisomer provides a critical negative control for experiments designed to isolate the contribution of the α,β-unsaturated ketone position to autophagy modulation and p38 MAPK signaling.

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